Chlorprothixene Sulfoxide Oxalate
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Overview
Description
Chlorprothixene Sulfoxide Oxalate is a derivative of Chlorprothixene, a typical antipsychotic drug belonging to the thioxanthene class. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlorprothixene Sulfoxide Oxalate involves the oxidation of Chlorprothixene. The reaction typically employs oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to yield the sulfoxide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Chlorprothixene Sulfoxide Oxalate undergoes various chemical reactions, including:
Oxidation: Conversion of Chlorprothixene to its sulfoxide form.
Reduction: Potential reduction back to Chlorprothixene under specific conditions.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol.
Major Products Formed
The primary product of these reactions is this compound. Other potential products include various substituted derivatives depending on the reaction conditions .
Scientific Research Applications
Chlorprothixene Sulfoxide Oxalate is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
Chlorprothixene Sulfoxide Oxalate exerts its effects by interacting with various molecular targets, including:
Dopamine Receptors: Blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain.
Serotonin Receptors: Inhibits 5-HT2 receptors.
Muscarinic Acetylcholine Receptors: Exhibits anticholinergic effects.
Histamine H1 Receptors: Causes sedation and anxiolysis.
These interactions lead to the modulation of neurotransmitter pathways, affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparison with Similar Compounds
Chlorprothixene Sulfoxide Oxalate is unique compared to other thioxanthene derivatives due to its specific sulfoxide functional group. Similar compounds include:
Chlorprothixene: The parent compound, used as an antipsychotic.
Clopenthixol: A more potent thioxanthene derivative.
Thiothixene: Another thioxanthene with similar pharmacological properties.
Flupenthixol: Known for its higher potency and longer duration of action.
These compounds share structural similarities but differ in their pharmacological profiles and therapeutic applications .
Properties
Molecular Formula |
C20H20ClNO5S |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
(3Z)-3-(2-chloro-10-oxothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;oxalic acid |
InChI |
InChI=1S/C18H18ClNOS.C2H2O4/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)22(21)18-10-9-13(19)12-16(14)18;3-1(4)2(5)6/h3-4,6-10,12H,5,11H2,1-2H3;(H,3,4)(H,5,6)/b14-7-; |
InChI Key |
RRROSNAAFDJLGC-KIUKIJHYSA-N |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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